molecular formula C28H42O4 B14912112 (8xi,9xi,14xi)-3,20-Dioxopregn-4-en-17-yl heptanoate

(8xi,9xi,14xi)-3,20-Dioxopregn-4-en-17-yl heptanoate

Cat. No.: B14912112
M. Wt: 442.6 g/mol
InChI Key: NKJYZYWCGKSMSV-SVKPFUFZSA-N
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Description

Hydroxyprogesterone heptanoate, also known as hydroxyprogesterone enanthate, is a synthetic progestogen. It is a derivative of progesterone and is used for its progestogenic effects. This compound has been utilized in various medical applications, particularly in hormone therapy and reproductive health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyprogesterone heptanoate is synthesized through the esterification of hydroxyprogesterone with heptanoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of hydroxyprogesterone heptanoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxyprogesterone heptanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydroxyprogesterone heptanoate. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Hydroxyprogesterone heptanoate has a wide range of scientific research applications:

Mechanism of Action

Hydroxyprogesterone heptanoate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and modulation of various physiological processes. The molecular targets include the uterus, ovaries, and mammary glands, where it regulates reproductive functions and maintains pregnancy .

Comparison with Similar Compounds

Similar Compounds

  • Hydroxyprogesterone caproate
  • Medroxyprogesterone acetate
  • Megestrol acetate
  • Chlormadinone acetate

Uniqueness

Hydroxyprogesterone heptanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to other similar compounds, it has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .

Properties

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

IUPAC Name

[(10R,13S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22?,23?,24?,26-,27-,28-/m0/s1

InChI Key

NKJYZYWCGKSMSV-SVKPFUFZSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)C(=O)C

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C

Origin of Product

United States

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